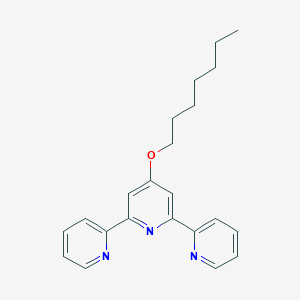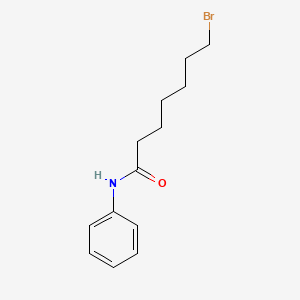
Heptanamide, 7-bromo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanamide, 7-bromo-N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has a molecular formula of C13H18BrNO and a molecular weight of 284.196 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanamide, 7-bromo-N-phenyl- can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with an amine. this direct reaction typically produces a salt rather than an amide. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. For instance, acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of Heptanamide, 7-bromo-N-phenyl- often involves nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Heptanamide, 7-bromo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, zinc powder, and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI). The reactions are typically carried out under argon atmosphere and at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of Heptanamide, 7-bromo-N-phenyl- with alkylzinc reagents in the presence of a nickel catalyst produces enantioselective products .
Scientific Research Applications
Heptanamide, 7-bromo-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanamide, 7-bromo-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Heptanamide, 7-bromo-N-phenyl- can be compared with other similar compounds, such as:
Methanamide (Formamide): A simpler amide with a lower molecular weight and different physical properties.
Acetamide (Ethanamide): Another simple amide with different solubility and boiling points.
Propionamide (Propanamide): Similar in structure but with different chemical properties and reactivity.
Heptanamide, 7-bromo-N-phenyl- is unique due to its specific structure, which includes a bromine atom and a phenyl group, giving it distinct chemical and physical properties compared to other amides.
Properties
CAS No. |
142326-26-9 |
|---|---|
Molecular Formula |
C13H18BrNO |
Molecular Weight |
284.19 g/mol |
IUPAC Name |
7-bromo-N-phenylheptanamide |
InChI |
InChI=1S/C13H18BrNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
InChI Key |
IHEXWASGSZWAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
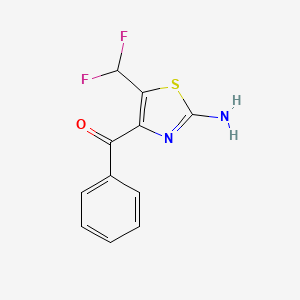
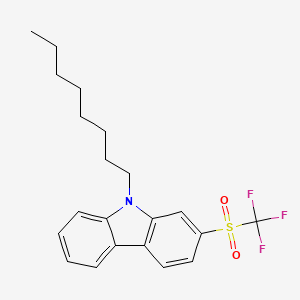
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
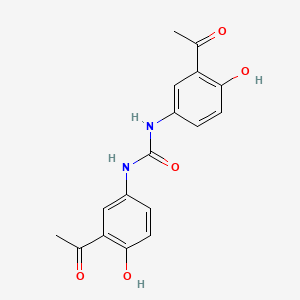
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
